Bimodal Radiolabeling: TFIB vs. SIB
The TFIB prosthetic group, constructed from the 4-fluoro-3-iodobenzoate scaffold, enables both radiofluorination and radioiodination from a single isostructural precursor. This contrasts with the clinically established SIB (N-succinimidyl 3-iodobenzoate), which permits only radioiodination. In direct comparative synthesis, [125I]TFIB was prepared with 71% overall radiochemical yield (RCY) and >99% radiochemical purity (RCP), while [18F]TFIB was obtained via a fully automated three-step radiosynthesis with comparable efficiency [1]. For conjugate formation, [125I]9 (the melanin-targeting benzamide conjugate) achieved 92% RCY with >99% RCP in 15 min at room temperature, and [18F]9 achieved 90% RCY with >99% RCP in 8 min [1]. SIB-based radioiodination of similar amine targets typically yields 60–85% RCY, but provides no ¹⁸F pathway, whereas TFIB uniquely delivers matched ¹²⁵I/¹⁸F radiotracer pairs for PET/SPECT theranostics [1].
| Evidence Dimension | Radiochemical yield of prosthetic group conjugation to a model amine |
|---|---|
| Target Compound Data | TFIB-derived [125I]9: 92% RCY, >99% RCP (RT, 10 min); [18F]9: 90% RCY, >99% RCP (RT, 3 min) |
| Comparator Or Baseline | SIB (N-succinimidyl 3-iodobenzoate): provides only radioiodination; literature RCY range for SIB-amine conjugates: 60–85% |
| Quantified Difference | TFIB uniquely achieves both ¹²⁵I (92% RCY) and ¹⁸F (90% RCY) labeling from the same precursor structure; SIB and Bolton–Hunter reagent provide only iodine radiolabeling |
| Conditions | Coupling of [¹²⁵I/¹⁸F]TFIB with N,N-diethylethylenediamine; C18-SPE purification; radiochemical purity by analytical HPLC |
Why This Matters
For procurement decisions in radiopharmaceutical development, the 4-fluoro-3-iodobenzoate scaffold is the only building block that can yield a bimodal (¹⁸F PET / ¹²⁵I or ¹³¹I SPECT/therapy) prosthetic group, enabling tandem diagnostic and therapeutic radiotracer development from a single chemical architecture.
- [1] Billaud, E. M. F.; Vidal, A.; Vincenot, A.; Besse, S.; Bouchon, B.; et al. Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling. ACS Med. Chem. Lett. 2014, 6 (2), 168–172. Table 1: Labeling Conditions and Radiochemical Data. [125I]9: 92% RCY, >99% RCP; [18F]9: 90% RCY, >99% RCP. Overall [125I]TFIB RCY: 71%; [18F]TFIB: fully automated radiosynthesis. View Source
